Allamandicin
Overview
Description
Preparation Methods
The preparation of allamandicin involves several steps of chemical synthesis. The process typically starts with the extraction of the compound from the roots of Allamanda cathartica using solvents such as hexane . The extracted compound is then purified through a series of chromatographic techniques, including gas chromatography-mass spectrometry . The industrial production of this compound focuses on optimizing the extraction efficiency and simplifying the purification steps to ensure a clean and pollution-free process .
Chemical Reactions Analysis
Allamandicin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Allamandicin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of iridoid lactones and their reactions.
Biology: this compound’s inhibitory activity against tyrosinase makes it a valuable tool for studying enzyme inhibition and its effects on biological processes.
Mechanism of Action
Allamandicin exerts its effects primarily through the inhibition of the enzyme tyrosinase . Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition leads to a decrease in melanin production. The molecular targets of this compound include the active site of tyrosinase, where it binds and prevents the enzyme from catalyzing the oxidation of tyrosine to melanin .
Comparison with Similar Compounds
Allamandicin is unique among iridoid lactones due to its potent tyrosinase inhibitory activity. Similar compounds include:
Glabridin: Another tyrosinase inhibitor with strong activity, often used in skin-lightening products.
Kaempferol: A flavonoid with moderate tyrosinase inhibitory activity.
Naringenin: A flavonoid with lower tyrosinase inhibitory activity compared to this compound. This compound stands out due to its higher potency and effectiveness in inhibiting tyrosinase.
Properties
IUPAC Name |
methyl 11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYLCIMGXGYTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966167 | |
Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51838-83-6 | |
Record name | Allamandicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051838836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALLAMANDICIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the insecticidal potential of Allamandicin?
A1: this compound, an iridoid isolated from Allamanda cathartica Linn, exhibits potent insecticidal activity against the larvae of Pieris rapae (small white butterfly). [] Research indicates that its insecticidal activity, measured by the LC50 value (concentration lethal to 50% of the test insects), is 0.026 mg/mL. This is notably higher than the activity observed for Toosendanin (0.033 mg/mL), a known botanical insecticide used as a positive control in the study. [] This suggests this compound could be a promising candidate for developing natural insecticides.
Q2: How is this compound structurally characterized?
A2: While the provided abstracts do not specify the molecular formula, weight, or spectroscopic data for this compound, they do mention that its structure was elucidated using Mass Spectrometry (MS) and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques are commonly employed to determine the structural features of organic compounds, providing valuable information about the arrangement of atoms and functional groups within the molecule.
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